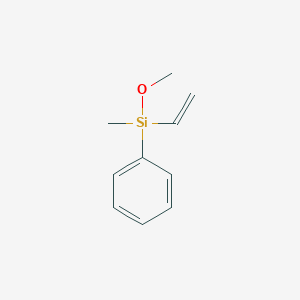

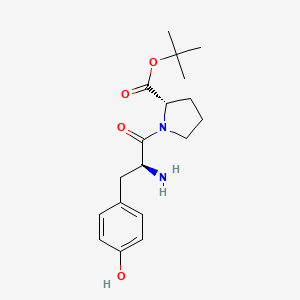

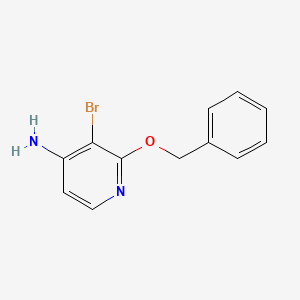

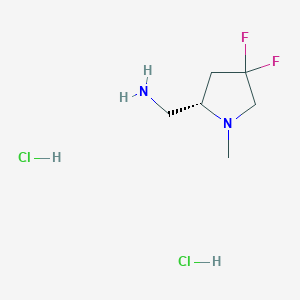

![molecular formula C7H16ClNO B6307148 Methyl[(oxan-3-yl)methyl]amine HCl CAS No. 2007925-00-8](/img/structure/B6307148.png)

Methyl[(oxan-3-yl)methyl]amine HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl[(oxan-3-yl)methyl]amine HCl” is a chemical compound . It’s a derivative of methylamine, which is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .

Chemical Reactions Analysis

Amines like “this compound” can undergo several reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Primary amines react with carbonyl compounds to form imines .科学的研究の応用

Corrosion Inhibition

Methyl[(oxan-3-yl)methyl]amine HCl and its derivatives have been studied for their corrosion inhibition properties. Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study found that the adsorption of these compounds on the mild steel surface forms a protective film, which significantly enhances corrosion resistance. The efficiency of corrosion inhibition was influenced by the concentration of the compound and the substitution of groups on the aromatic ring, with molecular dynamics simulations confirming the electrochemical results (Boughoues et al., 2020).

Catalytic and Synthetic Applications

Amine derivatives, including structures similar to this compound, are pivotal in various catalytic and synthetic processes. Senthamarai et al. (2018) emphasized the importance of N-Methyl- and N-alkylamines in both academic research and industrial production due to their presence in a large number of life-science molecules. The study reported an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines, highlighting the significance of these compounds in synthesis (Senthamarai et al., 2018).

Synthesis of Pharmaceutical Intermediates

The compound has been utilized in the synthesis of various pharmaceutical intermediates. Fleck et al. (2003) described a stereoselective process for the preparation of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involved asymmetric Michael addition and stereoselective alkylation, showcasing the compound's role in the development of pharmaceuticals (Fleck et al., 2003).

特性

IUPAC Name |

N-methyl-1-(oxan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREZIAJOZJPDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

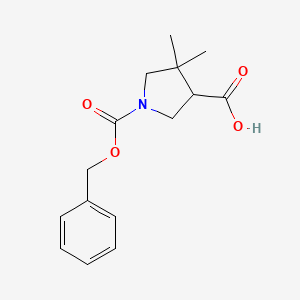

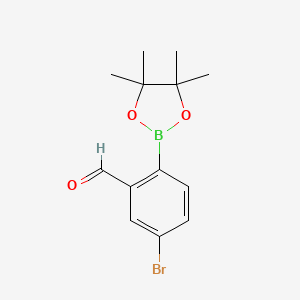

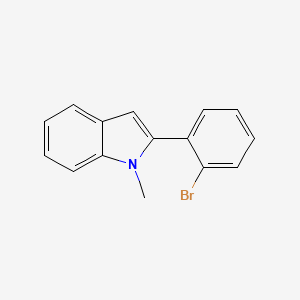

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)